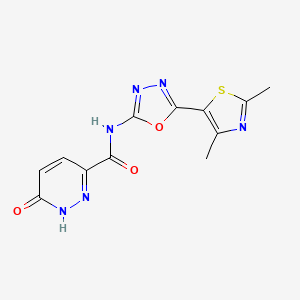

1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea, also known as INDU, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule is a selective inhibitor of a protein called TGF-β receptor type I (TβRI) and has been shown to have anti-cancer properties.

Aplicaciones Científicas De Investigación

Enzyme Inhibition and Medical Chemistry

One of the primary research applications of compounds related to 1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea involves the synthesis and evaluation of their roles as enzyme inhibitors. For instance, compounds structurally related have shown significant inhibition profiles against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the treatment of neurodegenerative diseases such as Alzheimer's. These studies contribute to the understanding of how modifications in the molecular structure can impact biological activity, providing a foundation for the development of new therapeutic agents (Pejchal et al., 2011).

Antioxidant and Antidiabetic Activities

Another significant area of research for compounds akin to 1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is their potential antioxidant and antidiabetic activities. Studies have demonstrated that N-substituted tetrahydropyrimidines based on phenylthiourea, which share a functional similarity, exhibit promising antioxidant properties and inhibitory action against acetylcholinesterase, a characteristic beneficial for managing oxidative stress-related diseases and diabetes management. These findings highlight the therapeutic potential of these compounds in treating conditions associated with oxidative stress and hyperglycemia (Maharramova et al., 2018).

Supramolecular Chemistry and Gel Formation

The ability of certain urea derivatives to act as supramolecular gelators has been explored in the context of creating silver(I) complexes. This research demonstrates the compound's capability to form gels in mixed solvent systems, which is of interest in the fields of material science and nanotechnology. Such studies provide insights into the design and development of new materials with potential applications in drug delivery, tissue engineering, and environmental remediation (Braga et al., 2013).

Drug Metabolism and Pharmacokinetics

Research into the metabolism of similar potent inhibitors, like TPPU, a soluble epoxide hydrolase inhibitor, sheds light on how these compounds are processed in biological systems. Understanding the metabolic pathways, identifying metabolites, and assessing the pharmacokinetics are crucial steps in drug development, ensuring safety and efficacy in therapeutic use. Such studies help in predicting drug interactions, optimizing dosing, and minimizing potential side effects (Wan et al., 2019).

Propiedades

IUPAC Name |

1-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O2/c1-25-9-8-12-10-13(2-7-16(12)25)17(26)11-23-18(27)24-15-5-3-14(4-6-15)19(20,21)22/h2-7,10,17,26H,8-9,11H2,1H3,(H2,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJZUEKOUNUMGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=C(C=C3)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-cyano-4-fluoro-N-[2-(propan-2-yloxy)ethyl]aniline](/img/structure/B2961950.png)

![5-(4-tert-Butyl-phenyl)-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2961951.png)

![Tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-amine;hydrochloride](/img/structure/B2961952.png)

![N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2961953.png)

![1-(2,4-Dimethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2961956.png)

![(E)-ethyl 2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2961962.png)

![1-(5-{4-[3-(Trifluoromethyl)phenyl]piperazino}-2-thienyl)-1-ethanone](/img/structure/B2961970.png)